N-Octylformamide

Vue d'ensemble

Description

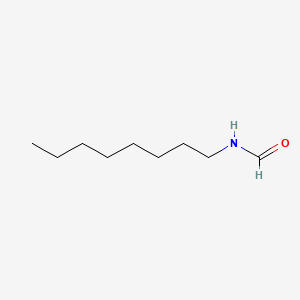

N-Octylformamide is an organic compound with the molecular formula C₉H₁₉NO. It is a formamide derivative where the hydrogen atom of the formamide group is replaced by an octyl group. This compound is known for its applications in various chemical processes and industrial uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Octylformamide can be synthesized through the reaction of octylamine with formic acid. The reaction typically involves heating octylamine with formic acid under reflux conditions to yield this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of octylamine. This process involves the reaction of octylamine with carbon monoxide in the presence of a catalyst, typically under high pressure and temperature conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form octylamine and methanol.

Substitution: this compound can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Octanoic acid.

Reduction: Octylamine and methanol.

Substitution: Various substituted formamides depending on the nucleophile used.

Applications De Recherche Scientifique

Key Properties

- Molecular Formula : C₉H₁₉NO

- Molar Mass : 171.25 g/mol

- Boiling Point : Approximately 200 °C

Applications in Organic Synthesis

One of the primary applications of N-Octylformamide is in organic synthesis, particularly in the production of urea derivatives. Recent studies have shown that this compound can be used effectively in decarbonylation and dehydrogenation reactions to produce dioctylurea with a yield of approximately 53% under optimized conditions .

Table 1: Yield of Dioctylurea from Various Formamides

| Formamide Type | Yield (%) |

|---|---|

| This compound | 53 |

| N-Cyclohexylformamide | 37 |

| N-Methylformamide | Variable |

This table indicates the efficiency of this compound compared to other formamides in producing dioctylurea, highlighting its effectiveness as a substrate in organic reactions.

Environmental Applications

This compound has also been studied for its role in environmental chemistry, particularly concerning its photodegradation products. Research indicates that during the photodegradation of related compounds, this compound can form various transformation products such as octylamine and N-octylacetamide . Understanding these degradation pathways is crucial for assessing the environmental impact of compounds containing this compound.

Case Study: Photodegradation Pathways

A study investigated the photodegradation of octylisothiazolinone (OIT), where this compound was identified as a significant transformation product. The research monitored the degradation process over 19 months, analyzing the concentrations of various products formed during exposure to UV light. The findings demonstrated that while OIT degraded into several products, this compound's presence was notable among them, suggesting its potential environmental persistence and transformation pathways .

Material Science Applications

In material science, this compound has been utilized to synthesize novel materials with specific properties. For instance, it has been involved in the synthesis of indigo derivatives that exhibit unique photophysical properties. These derivatives show promise for applications in dyes and pigments due to their enhanced light absorption characteristics .

Table 2: Photophysical Properties of Indigo Derivatives

| Compound | Absorption Peak (nm) | Molar Absorption Coefficient (M⁻¹ cm⁻¹) |

|---|---|---|

| N-Octyl-7,7′-diazaindigo | 600 | 22,580 |

| Indigo | 619 | Comparable |

This table illustrates how modifications with this compound can affect the optical properties of synthesized compounds, making them suitable for various applications in coatings and materials.

Mécanisme D'action

The mechanism of action of N-Octylformamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. The formamide group can interact with amino acid residues, leading to changes in enzyme activity. Additionally, this compound can disrupt protein structures, affecting their function.

Comparaison Avec Des Composés Similaires

Formamide: The simplest formamide, used as a solvent and in the synthesis of pharmaceuticals.

N-Methylformamide: Used in organic synthesis and as a solvent.

N,N-Dimethylformamide: A widely used solvent in chemical reactions and industrial processes.

Uniqueness of N-Octylformamide: this compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler formamides. This long chain enhances its hydrophobicity, making it suitable for applications in non-polar environments and in the synthesis of surfactants and lubricants.

Activité Biologique

N-Octylformamide (NOF) is a member of the formamide family, characterized by its octyl group substitution at the nitrogen atom. This compound has garnered attention due to its potential biological activities, including its role in various biochemical processes and its applications in synthetic chemistry. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula : C9H19NO

- Molecular Weight : 171.25 g/mol

- Boiling Point : Approximately 220 °C

- Density : 0.86 g/mL at 25 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study demonstrated that NOF could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a biocide in agricultural applications.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Effect on Enzyme Activity

This compound has been shown to influence enzyme activity in biochemical assays. In a study examining its effects on dehydrogenase enzymes, it was found that NOF could protect these enzymes from thermal inactivation, thus enhancing their stability under varying conditions.

- Enzyme Protection Study :

- Enzyme : Lactate Dehydrogenase

- Conditions : Incubated at 37 °C for 30 minutes

- Results : Enzyme activity retained at 85% when NOF was present compared to control without NOF.

3. Cell Membrane Interaction

The amphiphilic nature of this compound allows it to interact with lipid bilayers, leading to alterations in membrane permeability. This property may explain its effectiveness as an antimicrobial agent, as it can disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A recent case study investigated the application of this compound as an antimicrobial agent in food preservation. The study involved treating food samples with varying concentrations of NOF and assessing microbial load over time.

- Results :

- At a concentration of 100 µg/mL, NOF reduced microbial counts by over 90% within 24 hours.

- The treated samples showed no signs of spoilage for up to two weeks compared to untreated controls.

Research Findings

Research has indicated that this compound's biological activity is linked to its structural properties, particularly its hydrophobic octyl chain which enhances interaction with lipid membranes. A comparative study of various formamides highlighted that NOF exhibited superior antimicrobial properties compared to shorter-chain analogs.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| This compound | 32 µg/mL |

| N-Butylformamide | 64 µg/mL |

| N-Ethylformamide | >128 µg/mL |

Propriétés

IUPAC Name |

N-octylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWPKQRQZDZVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278061 | |

| Record name | N-Octylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-06-0 | |

| Record name | N-Octylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.